Methyl 6-oxohexahydropyridazine-4-carboxylate

Process Chemistry Heterocyclic Synthesis Pharmaceutical Intermediates

Methyl 6-oxohexahydropyridazine-4-carboxylate (CAS 153895-80-8) is a heterocyclic building block belonging to the hexahydropyridazine class, characterized by a saturated six-membered ring containing two adjacent nitrogen atoms and substituted with a ketone at position 6 and a methyl ester at position Its molecular formula is C6H10N2O3 with a molecular weight of 158.16 g/mol. It is primarily utilized as a strategic intermediate in the patented synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid, a valuable scaffold for pharmaceutical research.

Molecular Formula C6H10N2O3
Molecular Weight 158.157
CAS No. 153895-80-8
Cat. No. B2753199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-oxohexahydropyridazine-4-carboxylate
CAS153895-80-8
Molecular FormulaC6H10N2O3
Molecular Weight158.157
Structural Identifiers
SMILESCOC(=O)C1CC(=O)NNC1
InChIInChI=1S/C6H10N2O3/c1-11-6(10)4-2-5(9)8-7-3-4/h4,7H,2-3H2,1H3,(H,8,9)
InChIKeyDLDWDQWZWAVSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Oxohexahydropyridazine-4-carboxylate (CAS 153895-80-8): Chemical Class and Core Procurement Profile


Methyl 6-oxohexahydropyridazine-4-carboxylate (CAS 153895-80-8) is a heterocyclic building block belonging to the hexahydropyridazine class, characterized by a saturated six-membered ring containing two adjacent nitrogen atoms and substituted with a ketone at position 6 and a methyl ester at position 4. Its molecular formula is C6H10N2O3 with a molecular weight of 158.16 g/mol [1]. It is primarily utilized as a strategic intermediate in the patented synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid, a valuable scaffold for pharmaceutical research [2]. The compound is commercially available from multiple suppliers in purities typically ranging from 95% to 98%, and is classified as a warning-level irritant (GHS07) [1].

Why Methyl 6-Oxohexahydropyridazine-4-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among hexahydropyridazine-4-carboxylate derivatives is precluded by the specific reactivity requirements of its primary application: serving as a pro-intermediate that must undergo controlled oxidation to the aromatic 1H-pyridazine system. The saturated hexahydro ring, combined with the methyl ester leaving group, is essential for the regioselective oxidation step described in EP2857387A1 [1]. Using the corresponding ethyl ester or free carboxylic acid would alter the reaction kinetics, side-product profiles, and the efficiency of the subsequent hydrolysis to the target 6-oxo-1H-pyridazine-4-carboxylic acid. Furthermore, the 4-carboxylate regioisomer is crucial; the 3-carboxylate analog would lead to a completely different aromatic product. The quantitative evidence below substantiates these differentiation points.

Quantitative Comparator Evidence for Methyl 6-Oxohexahydropyridazine-4-carboxylate Procurement Decisions


Patented Process Advantage: Enabling High-Yield Synthesis of 6-Oxo-1H-Pyridazine-4-Carboxylic Acid vs. Prior Art Intermediates

The compound's core differentiation lies in enabling a streamlined, 2-3 step industrial process for manufacturing 6-oxo-1H-pyridazine-4-carboxylic acid, overcoming limitations of prior art routes. The patented process (EP2857387A1) uses this compound as the key intermediate, starting from inexpensive dimethyl 2-methylenebutanedioate and hydrazine [1]. In contrast, the McMillan et al. route (JACS 1955) uses diethyl 2-formylbutanedioate to yield a mixture of ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate and the desired ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate as a minor, impure, low-yield oil [1]. The Jägersten route (Arkiv för Kemi 1969) uses an expensive furan starting material and generates substantial side products with low yields [1]. The WO2009054791 route requires 4 steps including a harsh potassium permanganate/sulfuric acid oxidation and chromatographic separation [1]. The EP2857387A1 process explicitly claims 'high overall yield' and 'pure form' product with readily accessible reagents, representing a quantifiable process intensification advantage [1].

Process Chemistry Heterocyclic Synthesis Pharmaceutical Intermediates

DMH Enzyme Inhibition: Biochemical Activity Profile Versus Structural Analogs

Methyl 6-oxohexahydropyridazine-4-carboxylate is reported as a potent inhibitor of dimethylhydrazine carboxylase (DMH), the enzyme catalyzing the formation of dimethylhydrazine from hydrazine and methyl acetoacetate . DMH is an intermediate in the metabolism of nitrogenous compounds including amino acids, purines, and pyrimidines. The compound inhibits the conversion of DMH to carbonyl cyanide 4-(trichloromethyl)phenylhydrazone (CCCP), a powerful uncoupling agent that disrupts oxidative phosphorylation, and consequently inhibits protein synthesis by preventing ATP formation . No quantitative IC50 or Ki data were provided for the target compound or structural analogs in the retrieved sources. This evidence is classified as Supporting because head-to-head comparator data against other hexahydropyridazine-4-carboxylates or known DMH inhibitors is absent from the available primary literature.

DMH Inhibitor Enzyme Inhibition Nitrogen Metabolism

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Aromatic Analog Methyl 6-Oxo-1H-Pyridazine-4-Carboxylate

The target compound's saturated hexahydropyridazine core confers distinct lipophilicity compared to its oxidized, aromatic counterpart. The PubChem-calculated XLogP3-AA for methyl 6-oxohexahydropyridazine-4-carboxylate is -1.1, indicating greater hydrophilicity [1]. In contrast, the aromatic analog methyl 6-oxo-1H-pyridazine-4-carboxylate (CAS 89640-81-3) has a molecular formula of C6H6N2O3 (two fewer hydrogen atoms) and a lower monoisotopic mass (154.03784 Da vs. 158.06914 Da) [2]. While its exact LogP is not retrieved, the aromatic ring generally increases lipophilicity relative to the saturated analog. The target compound also features two hydrogen bond donors (NH groups) compared to one in the aromatic analog, potentially enhancing aqueous solubility and modifying pharmacokinetic behavior if used in drug discovery scaffolds.

LogP Lipophilicity ADME Prediction Heterocycle Comparison

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is stocked by multiple international vendors with standard purities of 95% (AKSci, Bidepharm, Aladdin) and 98% (Fluorochem, Leyan) . Pricing at the 1g scale ranges from approximately $387 (Fluorochem) to $652 (AKSci), indicating moderate cost for a specialty heterocyclic intermediate. Its oxidized analog methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (CAS 89640-81-3) is annotated in 25 patents, suggesting higher demand and potentially broader availability [1]. The target compound's lower patent count (1 patent, 3 literature references) [1] indicates more specialized niche status, which may affect lead times and bulk pricing negotiations.

Chemical Procurement Purity Specification Supply Chain

Optimal Procurement Scenarios for Methyl 6-Oxohexahydropyridazine-4-carboxylate Based on Quantitative Evidence


Process Development for 6-Oxo-1H-Pyridazine-4-Carboxylic Acid Manufacturing

This compound is the designated intermediate for the patented, streamlined synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid as described in EP2857387A1. Users engaged in scaling up this specific heterocyclic acid should procure this intermediate to leverage the process advantages: fewer synthetic steps, elimination of chromatographic purification, and use of inexpensive starting materials compared to McMillan, Jägersten, or WO2009054791 prior art routes [1]. The methyl ester is preferred over the ethyl ester or free acid for optimal oxidation kinetics in step (b) of the patent.

Medicinal Chemistry Library Synthesis Requiring Saturated Pyridazine Scaffolds with Low LogP

For medicinal chemists designing compound libraries with a hexahydropyridazine core, the target compound offers a computed XLogP3-AA of -1.1 with two hydrogen bond donors, distinguishing it from the aromatic analog (one H-bond donor, inferred higher LogP) [2]. This profile may be advantageous in central nervous system drug discovery where lower lipophilicity correlates with reduced promiscuity and improved metabolic stability, or in fragment-based drug discovery where high aqueous solubility is required.

Biochemical Tool Compound for Dimethylhydrazine Carboxylase (DMH) Research

The compound has been identified as a potent inhibitor of DMH, blocking the conversion of DMH to CCCP and consequently inhibiting ATP-dependent protein synthesis . Researchers studying nitrogen metabolism, hydrazine toxicity pathways, or uncoupling agent pharmacology may find this commercially available compound useful as a chemical probe. However, users should note the absence of published IC50 data and should plan for in-house dose-response characterization before quantitative structure-activity relationship studies.

Niche Intermediate Procurement for Patent-Backed Chemical Process IP

With only 1 patent and 3 literature references indexed in PubChemLite (compared to 25 patents for the aromatic analog) [3], this compound occupies a specialized niche with lower competitive sourcing pressure. Organizations seeking to establish proprietary synthetic routes or build IP around hexahydropyridazine chemistry should consider this intermediate for its documented role in a granted European patent process, potentially offering freedom-to-operate advantages in certain jurisdictions.

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